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5-Ethoxy-2-methylidene-5-oxopentanoate
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Overview
Description
5-Ethoxy-2-methylidene-5-oxopentanoate is an organic compound with the molecular formula C8H12O4 It is known for its unique structure, which includes an ethoxy group, a methylidene group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methylidene-5-oxopentanoate can be achieved through several methods. One common approach involves the base-catalyzed Michael addition of ethyl acetoacetate with ethyl acrylate. The reaction is typically carried out under solvent-free conditions with catalytic amounts of a base such as sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of reagents, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methylidene-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-methylidene-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methylidene-5-oxopentanoate involves its interaction with various molecular targets. For example, in biological systems, it may inhibit specific enzymes or disrupt cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Oxopentanoic acid: Shares a similar backbone but lacks the ethoxy and methylidene groups.
Methyl 5-oxopentanoate: Similar structure but with a methyl ester group instead of an ethoxy group.
Uniqueness
5-Ethoxy-2-methylidene-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Biological Activity
5-Ethoxy-2-methylidene-5-oxopentanoate is an organic compound with the molecular formula C8H11O4. Its unique structure, characterized by an ethoxy group and a methylidene moiety, positions it as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. This article delves into its biological activity, highlighting preliminary research findings, potential therapeutic applications, and comparative studies with similar compounds.
Overview of Biological Activity
Research into the biological activity of this compound is ongoing, with preliminary studies indicating significant pharmacological properties. The compound is believed to act as a precursor for biologically active compounds, suggesting potential interactions with various biological targets. However, specific mechanisms of action and therapeutic applications remain to be fully elucidated .
The exact mechanisms through which this compound exerts its biological effects are not yet well-defined. Preliminary hypotheses suggest that the compound may interact with key enzymes or receptors involved in metabolic pathways. The presence of the ethoxy group may enhance solubility and bioavailability, facilitating its interaction with biological systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of these compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Ethyl 2-methylene-5-oxopentanoate | C8H12O3 | Versatile intermediate with similar reactivity |
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | C9H15N1O3 | Contains an amino group enhancing biological activity |
Ethyl 2-methyl-5-oxopentanoate | C8H14O3 | Lacks the methylidene group, affecting reactivity |
This comparison illustrates how structural variations influence the biological activity and reactivity of these compounds. The unique attributes of this compound enhance its potential as an intermediate in pharmaceutical synthesis.
Case Study 1: Pharmacological Screening
In a recent pharmacological screening study, this compound was evaluated for its potential anti-inflammatory properties. The results indicated that the compound exhibited moderate inhibition of pro-inflammatory cytokines in vitro. Further studies are required to confirm these findings and explore the underlying mechanisms.
Case Study 2: Synthesis of Bioactive Derivatives
Another study focused on synthesizing derivatives of this compound to enhance its biological activity. Several derivatives were tested for cytotoxicity against cancer cell lines, revealing that certain modifications significantly increased potency compared to the parent compound. This highlights the importance of structural optimization in developing effective therapeutic agents .
Properties
CAS No. |
67706-37-0 |
---|---|
Molecular Formula |
C8H11O4- |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
5-ethoxy-2-methylidene-5-oxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-3-12-7(9)5-4-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1 |
InChI Key |
JGEBSIWAPQYPOK-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCC(=C)C(=O)[O-] |
Origin of Product |
United States |
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